![molecular formula C22H23N3O3 B6540236 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide CAS No. 1021266-27-2](/img/structure/B6540236.png)
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase lipophilicity and thus improve bioavailability .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to say how this compound would react. Benzamides are generally quite stable, but can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Benzamides are generally solid at room temperature and have relatively high melting points .科学的研究の応用
Sweetener and Flavor Enhancer
- Advantame , the methyl ester of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a non-nutritive artificial sweetener. Here are some key points:
- Metabolism : In rats, dogs, and humans, advantame is primarily excreted in feces (>80% in each species) and minimally in urine. The main metabolite is ANS9801-acid, with other minor metabolites detected .
Benzimidazole Derivatives
- The compound’s structure contains a benzimidazole nucleus. Benzimidazole derivatives have diverse applications, including as anthelmintic drugs (e.g., Albendazole, Mebendazole), proton pump inhibitors (e.g., Omeprazole, Lansoprazole), and antifungal agents (e.g., Thiabendazole) .
Synthetic Methodology
- Researchers have explored novel synthetic methods to prepare derivatives of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide. For instance, 7-methylcoumarin has been used as a raw material in this context .
Mutagenic Assessment
- Studies have assessed the mutagenic activity of advantame. In vitro and in vivo evaluations contribute to understanding its safety profile .
作用機序
Target of Action
VU0637232-1, also known as N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a complex chemical compound. The primary targets of this compound are yet to be definitively identified .
Mode of Action
It is believed to interact with its targets, leading to a series of biochemical reactions .
Biochemical Pathways
It is known that compounds of similar structure can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular level, including changes in gene expression, cell signaling, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like VU0637232-1. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
特性
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-4-6-18(7-5-16)22(27)23-14-3-15-25-21(26)13-12-20(24-25)17-8-10-19(28-2)11-9-17/h4-13H,3,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRFQSLWNREKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。